![molecular formula C6H2Br2N2S B11769898 3,6-Dibromoisothiazolo[4,3-b]pyridine CAS No. 1643854-33-4](/img/structure/B11769898.png)

3,6-Dibromoisothiazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

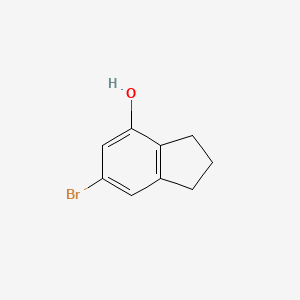

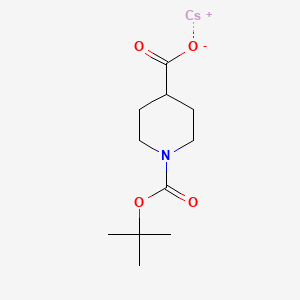

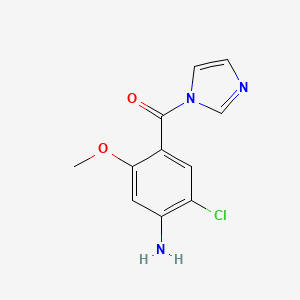

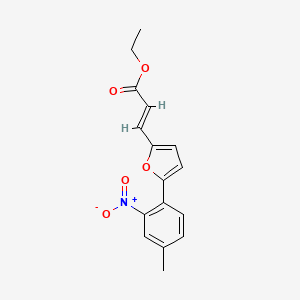

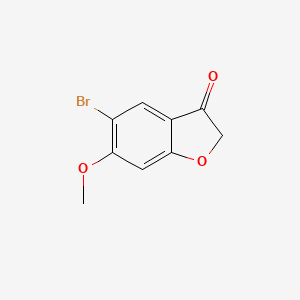

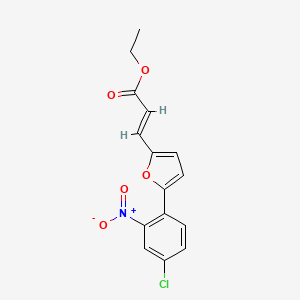

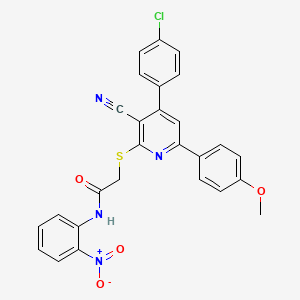

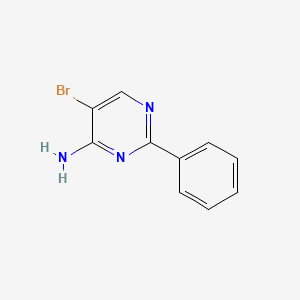

3,6-Dibromoisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the isothiazolo[4,3-b]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the isothiazolo[4,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoisothiazolo[4,3-b]pyridine typically involves the bromination of isothiazolo[4,3-b]pyridine. One common method starts with the preparation of isothiazolo[4,3-b]pyridine, which can be synthesized through the cyclization of 2-aminopyridine with sulfur and a suitable oxidizing agent. The resulting isothiazolo[4,3-b]pyridine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for further applications in pharmaceutical and chemical industries .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,6-Dibromisothiazolo[4,3-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert und zu den entsprechenden Thiolderivaten reduziert werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen mit Boronsäuren teilnehmen, um Biarylderivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4).

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren unter Suzuki-Miyaura-Kupplungsbedingungen.

Hauptprodukte, die gebildet werden

Substitutionsprodukte: Amino-, Thio- oder Alkoxyderivate.

Oxidationsprodukte: Sulfoxide oder Sulfone.

Reduktionsprodukte: Thiolderivate.

Kupplungsprodukte: Biarylderivate.

Wissenschaftliche Forschungsanwendungen

3,6-Dibromisothiazolo[4,3-b]pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer heterocyclischer Verbindungen und als Vorläufer in verschiedenen organischen Reaktionen verwendet.

Biologie: Wird auf sein Potenzial als Inhibitor bestimmter Enzyme und Proteine untersucht, was es zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs-, Antiviral- und antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 3,6-Dibromisothiazolo[4,3-b]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Kinasen hemmen, indem sie an ihre aktiven Zentren bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Störung zellulärer Signalwege führen, was zu antiproliferativen und apoptotischen Effekten in Krebszellen führt .

Wirkmechanismus

The mechanism of action of 3,6-Dibromoisothiazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and apoptotic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

3,6-Dibromisothiazolo[4,3-b]pyridin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- 3,5-Dibrom-1H-pyrazolo[3,4-b]pyridin

- 3,4-Dibrom-1H-pyrazolo[4,3-c]pyridin

- 3,7-Dibrom-1H-pyrazolo[4,3-c]pyridin

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in der Position der Bromatome und dem heterocyclischen Ringsystem. Die einzigartige Positionierung der Bromatome in 3,6-Dibromisothiazolo[4,3-b]pyridin trägt zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität bei .

Eigenschaften

CAS-Nummer |

1643854-33-4 |

|---|---|

Molekularformel |

C6H2Br2N2S |

Molekulargewicht |

293.97 g/mol |

IUPAC-Name |

3,6-dibromo-[1,2]thiazolo[4,3-b]pyridine |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H |

InChI-Schlüssel |

XFINWAKFJGTYGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC2=C(SN=C21)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B11769821.png)

![1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one](/img/structure/B11769831.png)

![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)